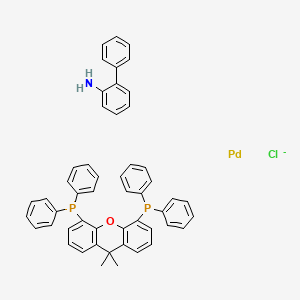

XantPhos-Pd-G2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

XantPhos-Pd-G2: is a palladium-based catalyst used in various chemical reactions, particularly in cross-coupling reactions. It is known for its efficiency and stability, making it a valuable tool in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

XantPhos-Pd-G2 is synthesized through a multi-step process involving the combination of xanthene derivatives with palladium chloride and diphenylphosphino ligands. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation, and is conducted in anhydrous solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using similar principles but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

XantPhos-Pd-G2 is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings. These reactions are essential for forming carbon-carbon bonds, which are fundamental in organic synthesis.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: : Typically involves boronic acids or boronic esters, palladium catalyst (this compound), and a base such as sodium carbonate.

Stille Coupling: : Uses organotin compounds, palladium catalyst, and a suitable solvent like toluene.

Negishi Coupling: : Involves organozinc reagents, palladium catalyst, and a coordinating solvent like THF (tetrahydrofuran).

Major Products Formed

The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

XantPhos-Pd-G2 is widely used in scientific research due to its efficiency in forming carbon-carbon bonds. Its applications include:

Chemistry: : Facilitating cross-coupling reactions for complex molecule synthesis.

Biology: : Synthesizing biologically active compounds and natural products.

Medicine: : Developing pharmaceuticals through efficient synthetic routes.

Industry: : Producing materials with specific properties for various applications.

Mechanism of Action

The mechanism of action of XantPhos-Pd-G2 involves the formation of a palladium complex with the ligand, which then undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product. The molecular targets and pathways involved are the organic substrates undergoing the cross-coupling reactions.

Comparison with Similar Compounds

XantPhos-Pd-G2 is compared with other palladium-based catalysts like XantPhos-Pd-G3 and XantPhos-Pd-G4. While all these catalysts are used in similar reactions, this compound is often preferred for its balance of activity and stability.

Similar Compounds

XantPhos-Pd-G3

XantPhos-Pd-G4

XPhos-Pd-G2

tBuXPhos-Pd-G3

These compounds share similar structures but differ in their ligand environments and palladium centers, leading to variations in their catalytic properties.

Biological Activity

XantPhos-Pd-G2 is a palladium catalyst that has gained attention for its role in various organic synthesis reactions, particularly in cross-coupling reactions. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in catalysis, and implications for drug development.

Overview of this compound

This compound is a palladium complex that utilizes the XantPhos ligand, known for its bidentate nature which stabilizes the palladium center and enhances its catalytic properties. This compound has been primarily studied for its applications in C–N coupling reactions, which are vital in the synthesis of pharmaceuticals and agrochemicals.

The mechanism by which this compound operates involves several key steps:

- Formation of Palladium Complex : The palladium center coordinates with the XantPhos ligand, forming a stable complex that can activate aryl halides.

- Oxidative Addition : The activated complex undergoes oxidative addition with an aryl halide, resulting in a palladium(II) intermediate.

- Transmetalation : The palladium(II) species then undergoes transmetalation with an amine or other nucleophile.

- Reductive Elimination : Finally, reductive elimination occurs, yielding the desired product and regenerating the palladium(0) catalyst.

Case Studies

- C–N Coupling Reactions : In a study investigating the efficiency of various palladium catalysts, this compound demonstrated over 99% conversion in C–N coupling reactions with a diastereomeric ratio (dr) of 98:2 after 50 hours when used at 1.0 mol% concentration . This high level of conversion indicates its effectiveness in promoting these reactions while minimizing byproduct formation.

- Epimerization Suppression : Research has shown that this compound effectively suppresses base-mediated epimerization during C–N cross-coupling reactions. This was evidenced by minimal changes in diastereomeric ratios over extended reaction times, highlighting the catalyst's ability to maintain stereochemical integrity .

- Antitumor Activity : While primarily recognized for its catalytic properties, derivatives synthesized using this compound have shown promising antitumor activity. Compounds derived from these reactions exhibited cytotoxic effects against various human tumor cell lines, with IC50 values ranging from 0.37 to 4.4 μM . This suggests potential applications in developing new anticancer agents.

Data Tables

| Reaction Type | Catalyst Concentration | Conversion (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| C–N Coupling | 1.0 mol% | >99 | 98:2 |

| C–N Coupling | 0.5 mol% | 26 | >10% diastereomer |

Research Findings

- Catalytic Efficiency : The performance of this compound is significantly influenced by its concentration and reaction conditions. Higher concentrations lead to better conversions and selectivity.

- Stability and Reactivity : Studies indicate that the stability of the palladium complex contributes to its reactivity, allowing it to function effectively under various conditions without significant loss of activity over time .

- Potential for Drug Development : The ability to synthesize biologically active compounds through efficient catalysis positions this compound as a valuable tool in medicinal chemistry.

Properties

Molecular Formula |

C51H43ClNOP2Pd- |

|---|---|

Molecular Weight |

889.7 g/mol |

IUPAC Name |

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;palladium;2-phenylaniline;chloride |

InChI |

InChI=1S/C39H32OP2.C12H11N.ClH.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h3-28H,1-2H3;1-9H,13H2;1H;/p-1 |

InChI Key |

NFYYBWUUNUTXCK-UHFFFAOYSA-M |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.